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Compound of Interest

Compound Name: N-(4-Hydroxyphenyl)propanamide

Cat. No.: B195517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
N-(4-Hydroxyphenyl)propanamide, a molecule of significant interest in pharmaceutical

sciences, is primarily known as a process impurity and metabolite of paracetamol

(acetaminophen). Understanding its molecular properties is crucial for the development of

robust analytical methods, impurity profiling, and for elucidating its potential biological

interactions. This technical guide provides a comprehensive overview of the theoretical and

computational studies of N-(4-Hydroxyphenyl)propanamide, presenting a compilation of its

physicochemical and spectral data, detailed experimental and computational protocols, and

visualizations of key molecular and procedural concepts.

Introduction
N-(4-Hydroxyphenyl)propanamide, with the chemical formula C₉H₁₁NO₂, is structurally

similar to paracetamol, differing by an additional methyl group in the acyl chain.[1] This

structural similarity makes it a key compound in the study of paracetamol's impurity profile and

metabolic pathways. Theoretical and computational chemistry offer powerful tools to investigate

the structure, reactivity, and spectral properties of such molecules at an atomic level. This

guide synthesizes available data and methodologies to provide a foundational understanding

for researchers in the field.
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Physicochemical and Spectroscopic Data
Quantitative data for N-(4-Hydroxyphenyl)propanamide is summarized below. This

information is critical for its identification, characterization, and quantification in various

matrices.

General Properties
Property Value Reference

IUPAC Name
N-(4-

hydroxyphenyl)propanamide
[1]

Synonyms

Parapropamol, Paracetamol

EP Impurity B, 4-

Propionamidophenol

[1]

CAS Number 1693-37-4 [1]

Molecular Formula C₉H₁₁NO₂ [1]

Molecular Weight 165.19 g/mol [1]

Melting Point 173.0 °C

Boiling Point 389.9 °C (Predicted)

Computed Properties
Property Value Reference

XLogP3 1.3 [1]

Hydrogen Bond Donor Count 2 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Rotatable Bond Count 2 [1]

Exact Mass 165.078978594 Da [1]

Topological Polar Surface Area 49.3 Å² [1]
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Spectroscopic Data
Spectroscopy Type Key Peaks / Shifts Reference

¹H NMR Predicted

~9.0-10.0 ppm (s, 1H, Ar-OH)

~7.3-7.5 ppm (d, 2H, Ar-H)

~6.7-6.9 ppm (d, 2H, Ar-H)

~2.2-2.4 ppm (q, 2H, -CH₂-)

~1.0-1.2 ppm (t, 3H, -CH₃)

¹³C NMR Predicted

~172-174 ppm (C=O)

~153-155 ppm (Ar-C-OH)

~131-133 ppm (Ar-C-N)

~121-123 ppm (Ar-CH)

~115-117 ppm (Ar-CH)

~30-32 ppm (-CH₂-)

~9-11 ppm (-CH₃)

FT-IR (Vapor Phase)
Available, specific peaks not

detailed in search results
[1]

Mass Spectrometry (GC-MS)
Available, specific fragments

not detailed in search results
[1]

Experimental and Computational Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. This section

outlines the protocols for the synthesis, characterization, and computational analysis of N-(4-
Hydroxyphenyl)propanamide.

Synthesis Protocol
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A common synthetic route to N-(4-Hydroxyphenyl)propanamide involves the acylation of 4-

aminophenol with propionic anhydride or propanoyl chloride.

Materials:

4-Aminophenol

Propionic anhydride or Propanoyl chloride

Pyridine or other suitable base

Dichloromethane or other suitable aprotic solvent

Hydrochloric acid (for workup)

Sodium bicarbonate (for workup)

Anhydrous magnesium sulfate

Rotary evaporator

Standard glassware for organic synthesis

Procedure:

Dissolve 4-aminophenol in a suitable aprotic solvent like dichloromethane, along with a base

such as pyridine, in a round-bottom flask.

Cool the mixture in an ice bath.

Slowly add propionic anhydride or propanoyl chloride dropwise to the stirred solution.

Allow the reaction to proceed at room temperature for several hours, monitoring by thin-layer

chromatography (TLC).

Upon completion, quench the reaction with dilute hydrochloric acid.

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate

solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield N-(4-Hydroxyphenyl)propanamide as a solid.

Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve approximately 5-10 mg of the purified sample in a suitable deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g.,

400 or 500 MHz for ¹H).

Process the spectra using appropriate software to apply Fourier transform, phase correction,

and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a

residual solvent peak or tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Prepare the sample as a KBr pellet by grinding a small amount of the solid sample with dry

potassium bromide and pressing it into a thin, transparent disk.

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory

by placing the solid sample directly on the ATR crystal.

Record the spectrum over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

Identify characteristic absorption bands corresponding to the functional groups present in the

molecule.

Mass Spectrometry (MS):
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Introduce the sample into the mass spectrometer via a suitable ionization method, such as

Electron Ionization (EI) for GC-MS analysis or Electrospray Ionization (ESI) for LC-MS

analysis.

Acquire the mass spectrum, which provides the mass-to-charge ratio (m/z) of the molecular

ion and its fragment ions.

Analyze the fragmentation pattern to confirm the molecular structure.

Computational Analysis Protocols
Density Functional Theory (DFT) Calculations:

The molecular structure of N-(4-Hydroxyphenyl)propanamide can be obtained from its

crystal structure data (CCDC Number: 842668).[1]

Perform geometry optimization and frequency calculations using a DFT method, such as

B3LYP, with a suitable basis set, for example, 6-311++G(d,p).

The optimized geometry provides theoretical bond lengths, bond angles, and dihedral

angles.

Frequency calculations yield the theoretical vibrational frequencies, which can be compared

with experimental FT-IR and Raman spectra after applying a scaling factor.

Calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and

Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the molecule's

reactivity and electronic transitions.

Generate a Molecular Electrostatic Potential (MEP) map to visualize the electron density

distribution and identify potential sites for electrophilic and nucleophilic attack.

Molecular Docking:

Obtain the 3D structure of a target protein of interest from the Protein Data Bank (PDB).

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and

assigning charges.
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Prepare the ligand (N-(4-Hydroxyphenyl)propanamide) by optimizing its geometry and

assigning charges.

Define the binding site on the protein based on known active sites or by using a blind

docking approach.

Perform the docking simulation using software like AutoDock or Glide to predict the binding

pose and affinity of the ligand to the protein.

Analyze the docking results to identify key interactions, such as hydrogen bonds and

hydrophobic interactions, between the ligand and the protein.

Visualization of Molecular and Procedural
Information
Diagrams created using Graphviz (DOT language) to illustrate key concepts.

Synthesis Purification

Characterization

4-Aminophenol +
Propionyl Chloride Acylation Reaction Crude Product Recrystallization Pure N-(4-Hydroxyphenyl)propanamide

NMR

FT-IR

Mass Spec

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and characterization.
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Caption: Flowchart of the computational analysis process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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